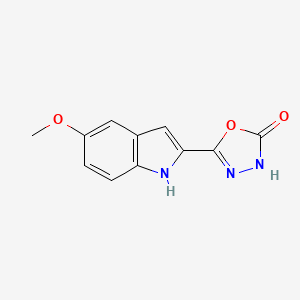![molecular formula C14H13NO4 B1417473 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 117034-63-6](/img/structure/B1417473.png)
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, commonly referred to as MMD, is an organic compound with a wide range of applications in various scientific fields. Its unique structure allows it to be used as an intermediate in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a model compound in many studies.
Applications De Recherche Scientifique
Synthesis and Bioactivity
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is involved in various synthetic pathways. It has been used in the synthesis of bioactive compounds, like fungicidal and anticancer agents. For instance, its derivatives, 3-(bismethylthio)methylene-5,6-dihydro-6-methyl-2H-pyran-2,4-diones, show promise in these fields (Wang You-ming, 2007).
Fluorescence Probes and Molecular Structures
This compound is also crucial in the creation of fluorescence probes and understanding molecular structures. Syntheses involving similar compounds have led to the development of fluorescence probes for biological pathways. These probes are important for tracing complex biological processes and for research in molecular biology (A. Prior et al., 2014). Additionally, the study of its structural aspects, such as tautomerism, has deepened understanding in crystallography and molecular design (G. Xiao et al., 1993).
Chemical Synthesis and Cyclization
In chemical synthesis, this compound is involved in the formation of complex cyclic structures, which are fundamental in organic chemistry and medicinal chemistry research. Its involvement in cyclization reactions has been crucial in forming new chemical entities, which can have various applications ranging from materials science to drug discovery (V. Lu̅sis et al., 1988).
Hetero-Diels-Alder Reactions
This chemical also plays a significant role in Hetero-Diels-Alder reactions, a type of organic chemical reaction that is fundamental to the synthesis of complex organic compounds. Such reactions are integral in the synthesis of various pharmacologically active compounds (K. Bogdanowicz-Szwed et al., 2001).
Macrocyclic Ligands and Fungicidal Activity
The compound's derivatives are used in the synthesis of macrocyclic ligands, which have applications in coordination chemistry and catalysis (M. Cindrić et al., 2005). Additionally, its anilinomethylene derivatives exhibit fungicidal activity, demonstrating its potential in agricultural chemistry (Wang You, 1999).
Propriétés
IUPAC Name |
4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-13(16)12(14(17)19-9)8-15-10-3-5-11(18-2)6-4-10/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYSFGDZWJCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

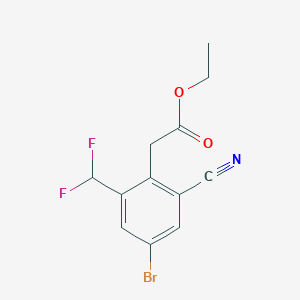

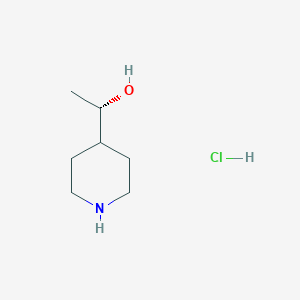
![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)
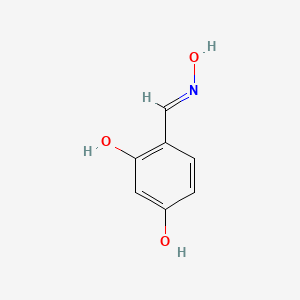

![2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1417401.png)

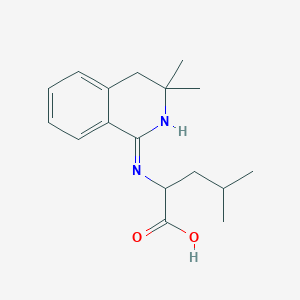
![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)
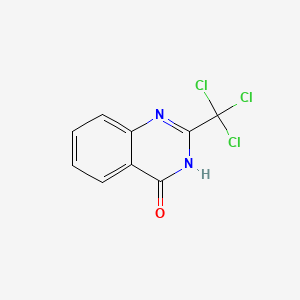
![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)
![ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417411.png)
